1,4-Butanediol mononitrate-d8

Overview

Description

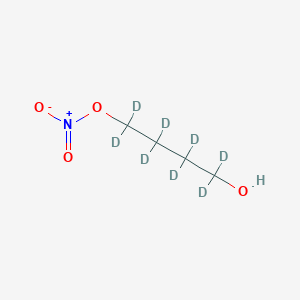

1,4-Butanediol mononitrate-d8 is a deuterated derivative of 1,4-butanediol (1,4-BDO), where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical applications, such as mass spectrometry, by serving as an internal standard for precise quantification of non-deuterated analogs in biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol mononitrate-d8 can be synthesized through the nitration of 1,4-Butanediol-d8. The nitration process involves the reaction of 1,4-Butanediol-d8 with nitric acid under controlled conditions to introduce the nitrate group. The reaction typically requires a catalyst and is conducted at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of deuterated starting materials ensures the incorporation of deuterium into the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol mononitrate-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitrate group back to the hydroxyl group.

Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: 1,4-Butanediol-d8.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Butanediol mononitrate-d8 is extensively used in scientific research, including:

Chemistry: As a tracer in reaction mechanisms and kinetic studies.

Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Used in drug development to study the pharmacokinetics and metabolism of new drug candidates.

Industry: Employed in the synthesis of deuterated compounds for various applications .

Mechanism of Action

The mechanism of action of 1,4-Butanediol mononitrate-d8 involves its metabolic conversion to 1,4-Butanediol and nitric oxide. The nitrate group is metabolized to release nitric oxide, which has various physiological effects, including vasodilation. The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations :

- 1,4-BDO serves as a precursor for GHB, GBL, and BDDE, with structural modifications dictating functionality .

- Deuterated analogs like 1,4-butanediol mononitrate-d8 are niche compounds used primarily in analytical chemistry to improve detection accuracy .

Metabolism and Toxicology

Key Observations :

- Limited data exist on the toxicology of deuterated nitrates, but their analytical use suggests low bioactivity .

Industrial and Commercial Relevance

Key Observations :

Biological Activity

1,4-Butanediol mononitrate-d8 (BDMN-d8) is a derivative of 1,4-butanediol (BDO), a compound that has garnered attention for its biological activity, particularly in the context of nitric oxide (NO) release and its pharmacological effects. This article explores the biological activity of BDMN-d8, focusing on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.

Pharmacokinetics

1,4-Butanediol is rapidly metabolized in the body to gamma-hydroxybutyric acid (GHB) through the action of alcohol dehydrogenase and aldehyde dehydrogenase enzymes. The conversion process can lead to varying effects based on individual enzyme levels. Co-administration with ethanol poses significant risks due to competition for these metabolic pathways, resulting in increased intoxication effects as BDO is converted to GHB after ethanol metabolism .

Pharmacodynamics

The primary biological activity of BDMN-d8 is attributed to its ability to release nitric oxide (NO). Studies have shown that upon administration, BDMN-d8 increases cyclic guanosine monophosphate (cGMP) levels in various tissues, including the aqueous humor (AqH) and iris-ciliary body of rabbits. This increase in cGMP is associated with enhanced outflow of aqueous humor, leading to a reduction in intraocular pressure (IOP). In comparative studies, BDMN-d8 demonstrated a greater IOP-lowering effect than latanoprost, a commonly used glaucoma medication .

The mechanism by which BDMN-d8 exerts its effects involves the release of NO. NO plays a critical role in various physiological processes, including vascular homeostasis and neuronal signaling. In the context of intraocular pressure regulation, NO released from BDMN-d8 activates soluble guanylyl cyclase (sGC), leading to vasodilation and increased fluid outflow from the eye. This dual mechanism—enhancing both uveoscleral and trabecular outflow—positions BDMN-d8 as a promising candidate for glaucoma treatment .

Case Studies and Research Findings

Recent clinical studies have highlighted the efficacy of BDMN-d8 in lowering IOP. For instance:

- Study 1 : A Phase 2 clinical trial involving patients with elevated IOP demonstrated that topical administration of BDMN-d8 resulted in significant reductions in IOP compared to baseline measurements. The treatment was well-tolerated with minimal side effects reported.

- Study 2 : An animal model study showed that BDMN-d8 effectively reduced IOP in glaucomatous dogs and primates, further supporting its potential as a therapeutic agent for glaucoma management .

Comparative Analysis

The following table summarizes key differences between BDMN-d8 and latanoprost regarding their pharmacological effects:

| Parameter | BDMN-d8 | Latanoprost |

|---|---|---|

| Mechanism | NO release; increases cGMP | FP receptor agonist |

| IOP-lowering efficacy | Greater than latanoprost | Standard treatment |

| Side Effects | Minimal reported | Common side effects include hyperemia |

| Administration route | Topical | Topical |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 1,4-Butanediol mononitrate-d8, and how is isotopic integrity validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Deuterium incorporation can be confirmed via H NMR, comparing peak shifts to non-deuterated analogs.

- Mass Spectrometry (MS) : High-resolution MS detects the mass shift (M+8) caused by eight deuterium atoms, ensuring isotopic purity ≥98% .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and identifies contaminants during synthesis. For metabolic studies, GC-MS quantifies γ-hydroxybutyrate (GHB) conversion from 1,4-butanediol-d8 .

Q. How is 1,4-Butanediol-d8 synthesized, and what parameters influence isotopic purity?

Methodological Answer:

- Deuteration Process : Catalytic exchange reactions using deuterated solvents (e.g., DO) or hydrogen-deuterium exchange over metal catalysts ensure deuterium substitution at all eight positions.

- Key Parameters : Reaction temperature (optimized at 136°C for stability), catalyst loading (8–9% mass ratio), and solvent purity to prevent isotopic dilution .

- Validation : Isotopic purity is confirmed via refractive index (n/D = 1.4427) and density (1.108 g/mL at 25°C) .

Q. What are the primary applications of deuterated 1,4-butanediol derivatives in metabolic studies?

Methodological Answer:

- Tracer Studies : 1,4-Butanediol-d8 is used to track metabolic pathways, particularly its conversion to GHB via alcohol dehydrogenase. Quantifying GHB in urine/serum via GC-MS helps model pharmacokinetics .

- Enzyme Kinetics : Deuterated analogs differentiate enzymatic vs. non-enzymatic pathways by comparing reaction rates (e.g., isotope effects in dehydrogenase-mediated oxidation) .

Advanced Research Questions

Q. How does deuteration alter the thermophysical properties of 1,4-butanediol in solvent mixtures?

Methodological Answer:

- Solubility Analysis : In 1,4-butanediol/water systems, deuteration modifies hydrogen-bonding capacity. Solubility parameters (δ) decrease from 22.31 to 11.09 (cal/cm) as deuterated solvent concentration increases, peaking at 80% v/v due to optimal δ-value matching with lignin or polymers .

- Excess Thermodynamic Functions : Deuterated mixtures show deviations in excess entropy (T) and free energy (G) due to reduced hydrogen-bonding entropy, requiring adjustments in solvent design for polymer synthesis .

Q. What challenges arise in designing catalytic systems for deuterated 1,4-butanediol derivatives?

Methodological Answer:

- Catalyst Selectivity : Solid acid catalysts (e.g., SO/TiO-SnO) require optimization for deuterated substrates. Acid-to-alcohol molar ratios (2.62:1) and reaction time (4.68 hr) differ from non-deuterated systems due to kinetic isotope effects .

- Electro-Oxidation Reactivity : Deuteration lowers the energy gap for C–C bond cleavage (e.g., 3.393 eV for 1,4-BD-d8 vs. 3.136 eV for non-deuterated 1,4-BD), altering reaction pathways in fuel cell applications .

Q. How do hydroxyl group positions influence the electro-oxidation of deuterated butanediol isomers?

Methodological Answer:

- Vicinal Hydroxyl Effects : 1,2- and 2,3-butanediol-d8 isomers exhibit lower energy gaps (1.633–2.491 eV) due to proximity of hydroxyl groups, promoting faster oxidation. In contrast, 1,4-BD-d8 requires higher potentials, necessitating tailored catalysts (e.g., Pt/Ni alloys) .

- Mechanistic Divergence : Deuteration stabilizes intermediates in 1,3-BD-d8 oxidation, reducing byproduct formation. NMR and HPLC track deuterated carbonyl intermediates (e.g., succinic acid-d6) .

Q. Data Contradiction Analysis

Q. Why does lignin solubility in 1,4-butanediol/water systems peak at 80% v/v but decline at 90%?

Methodological Resolution:

Properties

IUPAC Name |

(1,1,2,2,3,3,4,4-octadeuterio-4-hydroxybutyl) nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOGSWRRYABFKU-SVYQBANQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[N+](=O)[O-])C([2H])([2H])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.